![molecular formula C25H21N5O4S B11276892 N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11276892.png)
N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-3,4-dimethoxyphenethylamine , is a chemical compound with the following structure:
Structure: C12H17NO3
This compound belongs to the class of amides and exhibits interesting properties due to its unique structural features . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthetic routes for N-acetyl-3,4-dimethoxyphenethylamine involve acetylation of the corresponding amine precursor. One common method is the acetylation of 3,4-dimethoxyphenethylamine using acetic anhydride or acetyl chloride.
Reaction Conditions::- Reactant: 3,4-dimethoxyphenethylamine
- Reagent: Acetic anhydride or acetyl chloride
- Conditions: Mild heating, solvent (e.g., dichloromethane)
- Product: N-acetyl-3,4-dimethoxyphenethylamine
Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, purification steps, and quality control to ensure high yields and purity.
Chemical Reactions Analysis
N-acetyl-3,4-dimethoxyphenethylamine can undergo various chemical reactions:
Oxidation: It may be oxidized to form the corresponding N-acetyl-3,4-dimethoxyphenethylamine oxide.
Reduction: Reduction of the carbonyl group yields the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common reagents and conditions vary depending on the specific reaction type.
Scientific Research Applications
Chemistry::
Building Block: N-acetyl-3,4-dimethoxyphenethylamine serves as a building block for more complex molecules.
Functional Groups: Researchers study its reactivity and functional groups for drug design.
Neurotransmitter Analogs: Its structural similarity to neurotransmitters makes it relevant in neuropharmacology.
Drug Development: Investigated for potential therapeutic applications.
Fine Chemicals: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N-acetyl-3,4-dimethoxyphenethylamine shares similarities with other amides, such as N-methyl-N-phenylbenzamide . its unique combination of functional groups distinguishes it from related compounds.
Properties
Molecular Formula |
C25H21N5O4S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5O4S/c1-34-18-13-11-17(12-14-18)26-21(31)15-35-25-28-24(33)22(29-30-25)19-9-5-6-10-20(19)27-23(32)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,26,31)(H,27,32)(H,28,30,33) |
InChI Key |
OSGUNIPGELNFLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


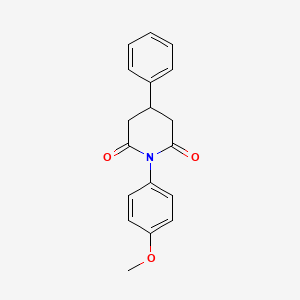
![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11276813.png)
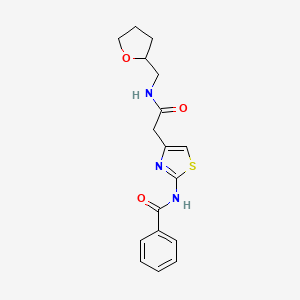
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B11276824.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B11276829.png)
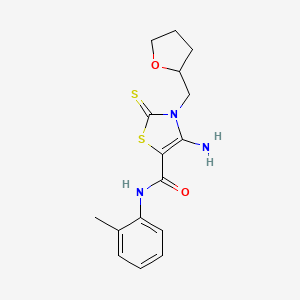
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11276837.png)
![2-[benzyl-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]ethanol](/img/structure/B11276845.png)
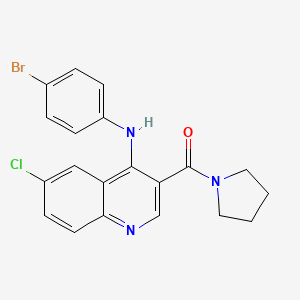
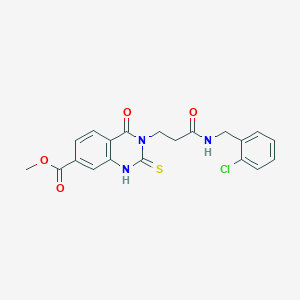
![6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one](/img/structure/B11276882.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11276898.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11276902.png)
methanone](/img/structure/B11276906.png)
